1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione
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Overview
Description
1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione is a heterocyclic compound with a complex structure that includes a pyrimido[4,5-D][1,3]oxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrimidine derivative with an oxazine precursor in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Includes tyrosine kinase inhibitors and cyclin-dependent kinase inhibitors.
Uniqueness
1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione is unique due to its specific structural features and the resulting chemical properties.
Properties
IUPAC Name |
1-(3-methylbutyl)-7-phenylpyrimido[4,5-d][1,3]oxazine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-11(2)8-9-20-15-13(16(21)23-17(20)22)10-18-14(19-15)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARUIMFRYOJONU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=NC(=NC=C2C(=O)OC1=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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